TAS-301
Overview
Description
TAS-301: 3-bis-(4-Methoxyphenyl)methylene-2-indolinone , is a cell-permeable indolinone compound with significant anti-proliferative properties. It is primarily recognized for its ability to inhibit restenosis, a condition characterized by the re-narrowing of blood vessels following surgical procedures such as angioplasty .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAS-301 involves the reaction of 4-methoxybenzaldehyde with 2-indolinone under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: TAS-301 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.
Substitution: In this reaction, one functional group in this compound is replaced by another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include and .
Reduction: Common reagents include and .
Substitution: Common reagents include halogens and alkylating agents .
Major Products Formed:
Scientific Research Applications
TAS-301 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its effects on cellular processes, particularly in vascular smooth muscle cells.
Medicine: Explored for its potential therapeutic applications in preventing restenosis and other cardiovascular diseases.
Industry: Utilized in the development of new materials and compounds with specific properties
Mechanism of Action
TAS-301 exerts its effects by inhibiting the migration and proliferation of vascular smooth muscle cells. It achieves this by blocking voltage-independent calcium influx and downstream signals such as the calcium/protein kinase C signaling pathway. This leads to the induction of activator protein 1 and inhibition of cytoskeletal reorganization .
Comparison with Similar Compounds
Tranilast: Another compound used to inhibit restenosis, but TAS-301 has shown higher inhibitory potency on intimal formation due to its dual action on migration and proliferation of smooth muscle cells.
Miltefosine: Known for its anti-proliferative properties but differs in its mechanism of action and primary applications.
Uniqueness of this compound: this compound is unique due to its dual inhibitory action on both the migration and proliferation of vascular smooth muscle cells, making it a more potent inhibitor of intimal thickening compared to similar compounds .
Properties
IUPAC Name |
3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYYIJXBRWZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432401 | |
Record name | TAS-301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193620-69-8 | |
Record name | TAS-301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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